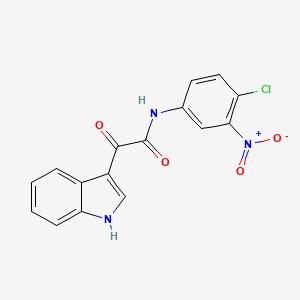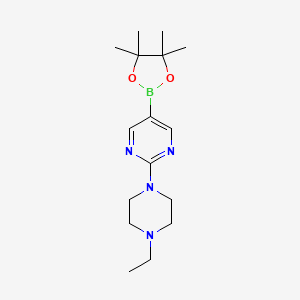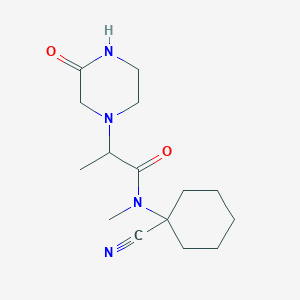![molecular formula C18H11NO3 B2948452 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 7056-69-1](/img/structure/B2948452.png)
2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. These compounds are known for their diverse biological activities and are often found in natural alkaloids.
Méthodes De Préparation
The synthesis of 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. One common approach involves the use of metal catalysts or catalyst-free processes in water. For instance, the Pomeranz-Fritsch method utilizes aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form isoquinolines . Another method involves the use of palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization . These methods provide efficient routes to synthesize isoquinoline derivatives with high yields and purity.
Analyse Des Réactions Chimiques
2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and copper catalysts, as well as strong acids or bases. For example, the compound can undergo oxidation to form quinones or reduction to form tetrahydroisoquinolines . Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and chemical properties.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline derivatives are known for their potential as anti-cancer, anti-malarial, and neuroprotective agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of parasite growth in malaria.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione include other isoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and benzimidazo[2,1-a]isoquinoline . These compounds share a similar core structure but differ in their functional groups and biological activities. The unique hydroxyl group in this compound enhances its reactivity and potential as a therapeutic agent.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-13-7-3-6-12(10-13)19-17(21)14-8-1-4-11-5-2-9-15(16(11)14)18(19)22/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZBKPRJYLMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333410 | |
| Record name | 2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7056-69-1 | |
| Record name | 2-(3-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2948369.png)


![Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2948373.png)









![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2948392.png)
